molecular formula C21H22F3N5O2 B6573926 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1019107-10-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6573926
M. Wt: 433.4 g/mol
InChI Key: JMOUPXBGLFNPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrimidine rings, followed by various functional group interconversions to introduce the ethyl, methyl, and trifluoromethyl groups. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are aromatic and planar, while the acetamide group can participate in hydrogen bonding. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound.



Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to predict the exact chemical reactions that this compound might undergo. However, based on its structure, it could potentially participate in a variety of reactions, including nucleophilic substitutions, eliminations, and additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetamide group and the nonpolar ethyl and methyl groups. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces.


Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, it could be further optimized and studied in more detail.


properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O2/c1-5-17-14(4)25-20(29-13(3)9-12(2)27-29)28(19(17)31)11-18(30)26-16-8-6-7-15(10-16)21(22,23)24/h6-10H,5,11H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOUPXBGLFNPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.